molecular formula C5H7ClN4 B11920603 4-(Aminomethyl)-6-chloropyrimidin-2-amine

4-(Aminomethyl)-6-chloropyrimidin-2-amine

Cat. No.: B11920603
M. Wt: 158.59 g/mol
InChI Key: UUXNKHGCDRXEFZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-chloropyrimidin-2-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-chloropyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, boronic acids for Suzuki-Miyaura coupling, and various oxidizing or reducing agents for modifying the aminomethyl group. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)-6-chloropyrimidin-2-amine has been investigated for its potential as a pharmaceutical agent, particularly in the development of kinase inhibitors. It serves as a scaffold for designing compounds that target various kinases involved in cancer pathways.

Case Study: Kinase Inhibition

Research has shown that derivatives of this compound exhibit selective inhibition of kinases such as AAK1 and BMP2K, which are crucial in cancer cell signaling pathways . The ability to modify the side chains allows for fine-tuning of inhibitory activity, making it a valuable lead compound in drug discovery.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its structure-activity relationship (SAR) studies indicate that modifications can enhance its efficacy against pathogens.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µM
S. aureus10 µM
B. subtilis12 µM
C. albicans20 µM

Agricultural Applications

In agrochemistry, this compound is being explored as a building block for developing new pesticides and herbicides due to its biological activity against plant pathogens.

Case Study: Acaricidal Activity

Research indicates that derivatives containing the pyrimidine structure show promising acaricidal activity against pests like Tetranychus cinnabarinus, suggesting potential applications in crop protection .

Role in Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its versatility allows it to participate in various reactions, including cross-coupling and substitution reactions, making it valuable for chemists aiming to create novel compounds.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntibacterialE. coliGrowth inhibition
S. aureusGrowth inhibition
AntifungalC. albicansGrowth inhibition
Cancer Cell LinesVariousInduction of apoptosis

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The aminomethyl group can form hydrogen bonds with active site residues, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

4-(Aminomethyl)-6-chloropyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for drug development.

  • Molecular Formula : C6H8ClN5
  • Molecular Weight : 189.62 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. The compound has been shown to interact with kinases, which play critical roles in signaling pathways related to cell growth and proliferation.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit several kinases, leading to reduced activity in pathways associated with cancer cell proliferation. For instance, in a screening of aminopyrimidine analogs, this compound exhibited significant inhibition of specific kinases, suggesting its potential as an anticancer agent .

Biological Activity Profiles

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound shows promise in inhibiting the growth of various cancer cell lines. For example, it has been tested against non-small cell lung cancer and breast cancer cells, exhibiting cytotoxic effects at micromolar concentrations .

Antimicrobial Properties

In addition to its anticancer potential, the compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its versatility as a therapeutic agent .

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer EffectsShowed significant inhibition of lung cancer cell proliferation with IC50 values in the low micromolar range.
Study B Antimicrobial ActivityDemonstrated broad-spectrum antimicrobial activity, particularly against E. coli and S. aureus.
Study C Kinase InhibitionIdentified as a potent inhibitor of AAK1 and BMP2K kinases, with implications for targeted cancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at various positions on the pyrimidine ring have been explored to enhance potency and selectivity:

  • Substituents at Position 4 : Increasing steric bulk at this position generally enhances kinase selectivity.
  • Amino Group Modifications : Alterations in the amino group have been shown to significantly affect binding affinity and biological activity.

Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

4-(aminomethyl)-6-chloropyrimidin-2-amine

InChI

InChI=1S/C5H7ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,2,7H2,(H2,8,9,10)

InChI Key

UUXNKHGCDRXEFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N)CN

Origin of Product

United States

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